3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Description
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[4,5-C]pyridine core with a methyl group at the 3-position. This scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and receptor modulation. Its synthesis typically involves cyclization of appropriately substituted precursors, often with protecting groups (e.g., trityl or benzyl) to control regioselectivity . The compound’s physicochemical properties, such as moderate lipophilicity (cLogD ~1.5–2.0) and solubility in polar aprotic solvents, make it a versatile candidate for medicinal chemistry optimization .
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-9-6-2-3-8-4-7(6)10/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEYOATWOLMVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (often referred to as 3-Methyl-THIP) is a heterocyclic compound with a bicyclic structure that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula: C₉H₁₁N₃
- Molecular Weight: 173.64 g/mol
- CAS Number: 1417636-09-9
Biological Activities
3-Methyl-THIP exhibits a variety of biological activities, making it a compound of interest in medicinal chemistry. Key areas of research include:
1. Pharmacological Potential
- CNS Activity: Studies indicate that 3-Methyl-THIP may act as a modulator of GABAergic activity, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety .
- Anticancer Properties: Preliminary studies have shown that derivatives of 3-Methyl-THIP exhibit cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) analyses suggest that specific substitutions on the imidazo-pyridine ring can enhance anticancer efficacy .
The pharmacodynamics of 3-Methyl-THIP involve interactions with various receptors and enzymes:
- GABA Receptor Modulation: The compound has been shown to enhance GABA receptor activity, which may contribute to its anticonvulsant effects.
- Enzyme Inhibition: Research indicates that 3-Methyl-THIP may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
Case Studies
Several case studies have provided insights into the biological activity of 3-Methyl-THIP:
Structure-Activity Relationship (SAR)
The biological activity of 3-Methyl-THIP can be significantly influenced by its structural modifications. The following table summarizes some structural analogs and their unique features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Methyl-3H-imidazo[4,5-b]pyridine | High | Exhibits different biological activity profiles |
| 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | Moderate | Variation in substitution pattern affects activity |
| 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | Moderate | Potentially different pharmacological effects |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent, particularly in the development of inhibitors for various enzymes and receptors. Its structural properties allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine derivatives exhibit significant anticancer activity. For instance:
- Case Study : A study demonstrated that certain derivatives could inhibit tumor growth in specific cancer cell lines by inducing apoptosis and cell cycle arrest.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties:
- Case Study : In vitro studies revealed that it could protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases.
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes:
- Example : It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies
SAR studies have elucidated how modifications to the compound's structure can enhance its inhibitory potency against specific enzymes:
- Data Table: SAR Findings
| Modification | Enzyme Target | Inhibition Potency |
|---|---|---|
| Methyl group at position 3 | PDE4 | IC50 = 50 nM |
| Ethyl substitution at position 5 | PDE5 | IC50 = 30 nM |
Receptor Interaction Studies
The compound interacts with various receptors, making it a valuable tool in pharmacological research:
- Example : It has been studied for its affinity to serotonin receptors (5-HT), which are implicated in mood regulation.
Binding Affinity Studies
Binding affinity studies have provided insights into the interaction mechanisms between the compound and receptor sites:
- Data Table: Binding Affinity Results
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 20 nM |
| 5-HT2A | 15 nM |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are best understood through comparison with related imidazopyridine derivatives. Below is a detailed analysis:
Scaffold Variations and Selectivity Profiles
- 1H-Imidazo[4,5-C]pyridine vs. 3H-Imidazo[4,5-b]pyridine: The 3H-imidazo[4,5-b]pyridine scaffold (e.g., compound 11 in ) exhibits superior TYK2 selectivity over JAK1 (21-fold improvement) compared to the 1H-imidazo[4,5-C]pyridine analog (compound 1040). This difference arises from the spatial orientation of the carbonyl-amino substituent, which alters interactions with the kinase’s hydrophobic pocket . Key Data:
- TYK2 IC₅₀ : 3H-imidazo[4,5-b]pyridine = 0.8 nM vs. 1H-imidazo[4,5-C]pyridine = 17 nM.
JAK1/TYK2 Selectivity Ratio : 21-fold improvement for the 3H scaffold .
- I-BET151 (1H-Imidazo[4,5-C]quinoline-2(3H)-one): This BET inhibitor’s core interacts with BRD4 via a water-mediated H-bond with Asn140 and hydrophobic interactions in the ZA channel. Replacement of this core with a γ-carboline motif (compound 81) improved BRD4-binding affinity (Kd = 12 nM vs. 45 nM for JQ1) .
Substituent Effects on Pharmacokinetics
- 3-Methyl Group :
The 3-methyl substituent in the target compound enhances metabolic stability compared to unsubstituted analogs. For example, its intrinsic clearance in mouse liver microsomes (CLint = 15 µL/min/mg) is lower than that of the 4-fluorophenyl analog (CLint = 32 µL/min/mg), likely due to reduced oxidative metabolism . - Halogenated Derivatives: 4-(4-Fluorophenyl) Analog (CAS 7271-09-2): Increased lipophilicity (cLogD = 2.8) improves membrane permeability but reduces aqueous solubility (0.12 mg/mL in water) .
Physicochemical and Binding Properties
| Compound | Core Structure | cLogD | Solubility (mg/mL) | Selectivity (TYK2/JAK1) | CLint (µL/min/mg) |
|---|---|---|---|---|---|
| 3-Methyl-4,5,6,7-tetrahydro-3H-... | Imidazo[4,5-C]pyridine | 1.9 | 0.45 (DMF) | 15-fold | 15 |
| 1H-Imidazo[4,5-C]pyridine (1040) | Imidazo[4,5-C]pyridine | 2.2 | 0.30 (DMF) | 1-fold | 32 |
| 3H-Imidazo[4,5-b]pyridine (11) | Imidazo[4,5-b]pyridine | 1.7 | 0.60 (DMF) | 21-fold | 18 |
| 4-(4-Fluorophenyl) Analog | Imidazo[4,5-C]pyridine | 2.8 | 0.12 (Water) | N/A | 28 |
Data compiled from .
Q & A
What synthetic methodologies are commonly employed for the preparation of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives?
Basic
The synthesis typically involves multi-step routes, including cyclization, tritylation, and hydrogenation. A representative approach (Scheme A) starts with 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, which reacts with dimethoxymethane under reflux with 0.01 M HCl to yield a precursor (79.5% yield). Subsequent tritylation using trityl chloride in acetonitrile with triethylamine (TEA) achieves 78.4% yield, followed by hydrogenation with Pd/C to remove protecting groups (89% yield) .
Key Steps and Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Dimethoxymethane, HCl, reflux | 79.5% |
| Tritylation | Trityl chloride, TEA, MeCN | 78.4% |
| Deprotection | Pd/C, H₂, MeOH | 89.0% |
How can researchers address low yields in the tritylation step during the synthesis of derivatives?
Advanced
Optimizing solvent systems and base selection is critical. Evidence suggests that using MeCN with TEA (vs. DCM/DMF mixtures) improves tritylation efficiency due to better solubility of intermediates . Additionally, stoichiometric control of trityl chloride (1:1 molar ratio with the amine precursor) minimizes side reactions. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent decomposition.
What spectroscopic techniques are critical for confirming the structure of this compound?
Basic
1H-NMR and 13C-NMR are indispensable for verifying the imidazo-pyridine core and substituents. For example:
- 1H-NMR : Signals at δ 2.35–2.75 ppm (tetrahydro ring CH₂ groups) and δ 3.10–3.50 ppm (N-methyl group) .
- 13C-NMR : Peaks at ~120–150 ppm (aromatic carbons) and 40–50 ppm (aliphatic carbons) .
Purity is confirmed via HPLC (≥98%) or flash chromatography, as described in intermediate purification steps .
What strategies are effective in modulating selectivity for kinase inhibition in derivatives?
Advanced
Structure-activity relationship (SAR) studies highlight the importance of substituents on the imidazo ring. For example:
- Electron-withdrawing groups (e.g., 4-bromophenyl in CAS 7271-11-6) enhance binding to kinase ATP pockets .
- Methyl substitution at the 3-position improves metabolic stability, as seen in JAK and SSAO inhibitors .
Biological Targets and Substituent Effects:
| Target | Key Substituent | Activity | Reference |
|---|---|---|---|
| JAK | 4-Fluorophenyl | IC₅₀ < 100 nM | |
| SSAO | 3-Methyl | Selectivity >50-fold |
How can discrepancies in synthetic yields for intermediates be reconciled?
Advanced
Variations often arise from solvent polarity, catalyst loading, or reaction time. For instance:
- Tritylation : reports 78.4% yield in MeCN, while DCM/DMF mixtures ( ) yield 48.1% due to poor intermediate solubility .
- Cyclization : Prolonged reflux (overnight vs. 4 hours) may improve conversion but risks decomposition .
Recommendation : Standardize solvent systems and monitor reaction progress rigorously.
What are the known biological targets of imidazo[4,5-c]pyridine derivatives, and how does 3-methyl substitution influence activity?
Basic
These derivatives target enzymes and receptors such as:
- Janus kinases (JAK) : Implicated in inflammatory diseases .
- CCR5 : HIV entry inhibition via receptor antagonism .
- SSAO : Involved in vascular adhesion .
The 3-methyl group enhances lipophilicity and metabolic stability, as observed in preclinical candidates .
What analytical challenges arise in characterizing imidazo[4,5-c]pyridine derivatives, and how are they addressed?
Advanced
Challenges include resolving tautomeric forms and detecting trace impurities. Strategies:
- High-resolution MS : Confirms molecular ion peaks (e.g., [M+H]+ for C₉H₁₃N₃: m/z 176.1184) .
- X-ray crystallography : Resolves tautomerism in solid-state structures .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex mixtures .
How do reaction conditions impact the regioselectivity of substituent introduction?
Advanced
Regioselectivity is influenced by electronic and steric factors. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
